molecular formula C11H12N2O B8096496 trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one

trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one

Cat. No.: B8096496
M. Wt: 188.23 g/mol
InChI Key: SVVRUBYEHXZLPQ-DTWKUNHWSA-N
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Description

trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one: is a complex organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It is a light yellow solid with a purity of 98%. This compound belongs to the class of quinolines, which are known for their diverse biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of a suitable precursor, such as a pyrrolidine derivative, under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure need to be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process involves continuous monitoring and control of reaction parameters to maintain product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly for treating various diseases.

  • Industry: : It is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one: is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Quinoline: : A simpler aromatic heterocycle with various biological activities.

  • Pyrroloquinoline: : A related compound with potential pharmaceutical applications.

  • Isoquinoline: : Another structurally similar compound with diverse uses in chemistry and medicine.

These compounds share some similarities in their core structures but differ in their substituents and functional groups, leading to different biological and chemical properties.

Biological Activity

Trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one is an organic compound characterized by its unique fused ring structure, which is a derivative of pyrrolidine. This compound has garnered attention in pharmacological research due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C11H12N2O
  • Molecular Weight : 188.23 g/mol
  • CAS Number : 653598-67-5

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against human cancer cell lines using the MTT assay and has demonstrated significant antiproliferative effects .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression. Notably, it has shown potential as an inhibitor of the checkpoint kinase Wee1, which is critical in regulating the cell cycle .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens .

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Cell Cycle Arrest : It induces cell cycle arrest in the G0/G1 phase and promotes apoptosis in cancer cells .
  • Target Engagement : The compound interacts with specific molecular targets within cancer cells that are crucial for their survival and proliferation .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antiproliferative effects on human cancer cell lines with IC50 values indicating potent activity .
Study 2Identified as a potential inhibitor of the Wee1 kinase with implications for cancer therapy .
Study 3Showed antimicrobial activity against specific bacterial strains .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions that yield high purity products suitable for biological testing .

Properties

IUPAC Name

(3aS,9bR)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-9-6-12-5-8(9)7-3-1-2-4-10(7)13-11/h1-4,8-9,12H,5-6H2,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVRUBYEHXZLPQ-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C(=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](CN1)C(=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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